![molecular formula C11H10O3 B13557026 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound has a molecular weight of 190.2 g/mol and is often used in laboratory settings for its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The production process involves stringent quality control measures to ensure high purity and consistency, often achieving a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions: 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .
Comparison with Similar Compounds
- 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid
- 2,11-Dioxatetracyclo[4.3.1.1(3,10).0(6,9)]undec-4-ene
Comparison: Compared to similar compounds, 11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid stands out due to its specific tricyclic structure and the position of the carboxylic acid group.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-4-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)6-1-2-7-8(5-6)10-4-3-9(7)14-10/h1-2,5,9-10H,3-4H2,(H,12,13) |
InChI Key |
IIKGZUBMDQYFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


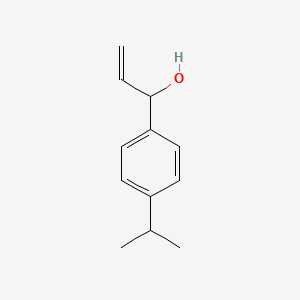
![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)
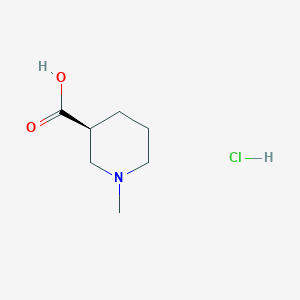
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)
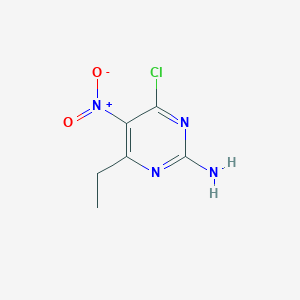
![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)

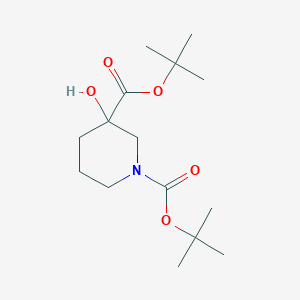
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)
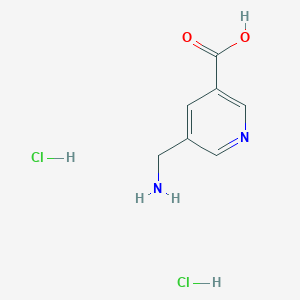

![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
